Isomorellic acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C33H36O8 |

|---|---|

分子量 |

560.6 g/mol |

IUPAC 名称 |

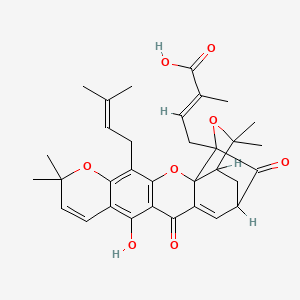

(E)-4-[12-hydroxy-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid |

InChI |

InChI=1S/C33H36O8/c1-16(2)8-9-20-26-19(11-12-30(4,5)39-26)24(34)23-25(35)21-14-18-15-22-31(6,7)41-32(28(18)36,13-10-17(3)29(37)38)33(21,22)40-27(20)23/h8,10-12,14,18,22,34H,9,13,15H2,1-7H3,(H,37,38)/b17-10+ |

InChI 键 |

COVMVPHACFXMAX-LICLKQGHSA-N |

手性 SMILES |

CC(=CCC1=C2C(=C(C3=C1OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)C/C=C(\C)/C(=O)O)O)C=CC(O2)(C)C)C |

规范 SMILES |

CC(=CCC1=C2C(=C(C3=C1OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)C=CC(O2)(C)C)C |

同义词 |

morellic acid |

产品来源 |

United States |

Foundational & Exploratory

Isomorellic Acid Biosynthesis in Garcinia: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract

The genus Garcinia is a rich source of complex secondary metabolites, including the caged xanthone (B1684191) isomorellic acid, which has garnered interest for its potential pharmacological activities. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of this compound, drawing upon the established biosynthesis of structurally related xanthones and polyisoprenylated benzophenones. This document outlines the putative enzymatic steps, intermediate compounds, and relevant regulatory considerations. Furthermore, it compiles available quantitative data on related compounds found in Garcinia species and details pertinent experimental protocols for pathway elucidation. Visual diagrams generated using Graphviz are provided to illustrate the proposed biosynthetic pathway and experimental workflows, offering a comprehensive resource for researchers in natural product biosynthesis and drug discovery.

Introduction to this compound and Garcinia

Garcinia, a genus in the Clusiaceae family, is renowned for its production of a diverse array of bioactive compounds, including xanthones, flavonoids, and benzophenones.[1] this compound, a polyisoprenylated caged xanthone, is a notable secondary metabolite isolated from species such as Garcinia morella.[2][3] Structurally similar to other well-known caged xanthones like morellic acid and gambogic acid, this compound is distinguished by specific functional group arrangements.[3][4] The complex architecture of these molecules suggests a sophisticated biosynthetic machinery, making them a fascinating subject for research in natural product chemistry and enzymology. Understanding the biosynthesis of this compound is crucial for its potential biotechnological production and for the generation of novel derivatives with enhanced therapeutic properties.

Proposed Biosynthesis Pathway of this compound

While the complete enzymatic pathway for this compound biosynthesis has not been fully elucidated, a putative pathway can be constructed based on the well-established biosynthesis of xanthones and the proposed formation of the characteristic caged structure of related compounds like gambogic acid.[5][6] The pathway is believed to originate from precursors derived from the shikimate and acetate (B1210297) pathways, leading to the formation of a benzophenone (B1666685) intermediate, which then undergoes cyclization and subsequent modifications to yield the final caged xanthone structure.

The initial steps involve the formation of a benzophenone scaffold. This is generally understood to arise from the condensation of intermediates from the shikimate pathway (providing a C6-C1 unit, likely benzoyl-CoA) and the acetate-malonate pathway (providing three molecules of malonyl-CoA).[7] This leads to the formation of a key intermediate, 2,3',4,6-tetrahydroxybenzophenone.[5]

The crucial step in xanthone biosynthesis is the intramolecular oxidative coupling of the benzophenone intermediate to form the characteristic tricyclic xanthone core.[2][5] This reaction is catalyzed by cytochrome P450 enzymes. Following the formation of the xanthone core, a series of prenylations, catalyzed by prenyltransferases, and further oxidative modifications are proposed to occur, ultimately leading to the complex caged structure of this compound. The formation of the caged motif is hypothesized to proceed through a Claisen/Diels-Alder reaction cascade.[6][8]

Below is a proposed biosynthetic pathway for this compound, visualized using a Graphviz diagram.

Caption: Proposed biosynthetic pathway of this compound in Garcinia.

Quantitative Data on Related Compounds in Garcinia

Direct quantitative data on the enzymatic kinetics and metabolite flux for the this compound biosynthetic pathway are not currently available in the literature. However, studies have reported the concentration of this compound and related compounds in various Garcinia species. This information is valuable for understanding the metabolic capacity of these plants and for selecting appropriate species for isolation or metabolic engineering efforts.

| Compound | Garcinia Species | Plant Part | Concentration | Analytical Method | Reference |

| This compound | G. morella | Resin | Not Reported (Isolated) | Chromatography | [2] |

| Morellic acid | G. morella | Resin | Not Reported (Isolated) | Chromatography | [2] |

| Gambogic acid | G. hanburyi | Resin | Not Reported (Isolated) | Chromatography | [9] |

| Garcinol | G. indica | Fruit Rind | 2.4 - 13.7 mg/g DW | HPTLC | |

| Xanthochymol | G. xanthochymus | Fruit Rind | Up to 1.2% w/w | HPLC | |

| Isoxanthochymol | G. indica | Fruit Rind | Up to 0.5% w/w | HPLC |

Experimental Protocols for Biosynthetic Pathway Elucidation

The elucidation of a complex biosynthetic pathway like that of this compound requires a multi-faceted approach, combining techniques from molecular biology, biochemistry, and analytical chemistry. Below are detailed methodologies for key experiments that would be instrumental in confirming the proposed pathway and identifying the involved enzymes.

Identification of Candidate Genes using Transcriptome Analysis

Objective: To identify candidate genes encoding the enzymes of the this compound pathway by analyzing the transcriptome of this compound-producing Garcinia tissues.

Methodology:

-

Plant Material: Collect tissues from Garcinia morella known to produce this compound (e.g., resin-producing bark, young leaves).

-

RNA Extraction: Extract total RNA from the collected tissues using a suitable plant RNA extraction kit, followed by DNase treatment to remove genomic DNA contamination.

-

Library Preparation and Sequencing: Prepare cDNA libraries from the extracted RNA and perform high-throughput sequencing (e.g., Illumina RNA-seq).

-

Bioinformatic Analysis:

-

Perform quality control and trimming of the raw sequencing reads.

-

Assemble the transcriptome de novo or map reads to a reference genome if available.

-

Annotate the assembled transcripts by sequence similarity searches against public databases (e.g., NCBI nr, Swiss-Prot, KEGG).

-

Identify transcripts encoding enzymes relevant to secondary metabolism, such as benzophenone synthases, cytochrome P450s, prenyltransferases, and oxidoreductases.

-

Perform differential expression analysis if comparing tissues with high and low this compound content to identify co-expressed gene clusters.[10]

-

In Vitro Enzyme Assays and Functional Characterization

Objective: To functionally characterize candidate enzymes identified through transcriptome analysis by expressing them heterologously and performing in vitro assays with putative substrates.

Methodology:

-

Gene Cloning and Expression:

-

Amplify the coding sequences of candidate genes by PCR from Garcinia morella cDNA.

-

Clone the amplified genes into an appropriate expression vector (e.g., pET vector for E. coli or pYES vector for yeast).

-

Transform the expression constructs into a suitable host (E. coli or Saccharomyces cerevisiae) and induce protein expression.

-

-

Protein Purification:

-

Lyse the host cells and purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

-

Enzyme Assays:

-

For a candidate benzophenone synthase, incubate the purified enzyme with benzoyl-CoA and malonyl-CoA and analyze the reaction products by HPLC or LC-MS.

-

For a candidate cytochrome P450, perform the assay in the presence of a cytochrome P450 reductase and NADPH, using the benzophenone intermediate as a substrate.

-

For candidate prenyltransferases, incubate the enzyme with the xanthone core and a prenyl donor like dimethylallyl pyrophosphate (DMAPP) or geranyl pyrophosphate (GPP).

-

-

Product Identification:

-

Analyze the reaction products by comparing their retention times and mass spectra with authentic standards or by structural elucidation using NMR spectroscopy.

-

Tracer Studies to Confirm Pathway Intermediates

Objective: To confirm the proposed intermediates in the this compound biosynthetic pathway using stable isotope-labeled precursors.

Methodology:

-

Precursor Feeding:

-

Synthesize or procure stable isotope-labeled precursors (e.g., ¹³C-phenylalanine, ¹³C-acetate).

-

Feed these labeled precursors to Garcinia morella tissue cultures or excised plant parts.

-

-

Metabolite Extraction:

-

After a defined incubation period, harvest the plant material and extract the metabolites.

-

-

LC-MS Analysis:

-

Analyze the extracts using high-resolution LC-MS to detect the incorporation of the stable isotopes into the putative intermediates and the final product, this compound. The mass shift in the detected compounds will confirm their position in the biosynthetic pathway.

-

Experimental and Logical Workflow Diagram

The following diagram illustrates the logical workflow for the elucidation of the this compound biosynthetic pathway.

Caption: Workflow for the elucidation of the this compound biosynthetic pathway.

Conclusion and Future Perspectives

The biosynthesis of this compound in Garcinia represents a complex and fascinating area of natural product chemistry. While the precise enzymatic steps remain to be fully characterized, the proposed pathway, based on the biosynthesis of related xanthones, provides a solid framework for future research. The methodologies outlined in this guide, from transcriptomics to in vitro enzyme assays and tracer studies, offer a clear roadmap for the elucidation of this pathway.

Future research should focus on the isolation and characterization of the key enzymes, particularly the benzophenone synthase, the cytochrome P450 responsible for xanthone ring formation, and the enzymes involved in the intricate Claisen/Diels-Alder cascade that forms the caged structure. A complete understanding of the this compound biosynthetic pathway will not only be a significant scientific achievement but will also pave the way for the metabolic engineering of microbial hosts for the sustainable production of this compound and its derivatives, thereby unlocking their full therapeutic potential.

References

- 1. Antioxidant property of secondary metabolites from Garcinia genus: A short review [redalyc.org]

- 2. Frontiers | Xanthone Biosynthetic Pathway in Plants: A Review [frontiersin.org]

- 3. Morellic acid | C33H36O8 | CID 70697875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Nanostructured lipid carriers loaded with morellic acid for enhanced anticancer efficacy: preparation, characterization, pharmacokinetics and anticancer evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Xanthone Biosynthetic Pathway in Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemistry and Biology of the Caged Garcinia Xanthones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sinophytochem.com [sinophytochem.com]

- 8. Synthesis and evaluation of caged Garcinia xanthones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Research Progress in the Field of Gambogic Acid and Its Derivatives as Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Computational genomic identification and functional reconstitution of plant natural product biosynthetic pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Isomorellic Acid: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomorellic acid is a naturally occurring caged xanthone (B1684191) found in the resin of Garcinia hanburyi. As a member of this unique class of compounds, this compound has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is important to note that while the molecular formula and weight are well-established, other experimental data such as melting and boiling points remain to be fully characterized in publicly available literature.

| Property | Value | Source |

| Molecular Formula | C₃₃H₃₆O₈ | [1][2][3] |

| Molecular Weight | 560.64 g/mol | [3] |

| Appearance | Powder | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [1] |

Spectral Data

Detailed spectral data is crucial for the unambiguous identification and characterization of natural products. While specific spectral data for this compound is not widely reported in readily accessible literature, the structural elucidation of caged xanthones from Garcinia hanburyi, including this compound, has been achieved through a combination of spectroscopic techniques. Researchers should refer to specialized phytochemical studies for in-depth spectral analysis. The general approaches used for related compounds are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for determining the complex structure of caged xanthones. These techniques provide information on the chemical environment of hydrogen and carbon atoms, respectively, allowing for the elucidation of the molecule's intricate framework.

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in this compound. Characteristic absorption bands would be expected for hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double (C=C) bonds within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for compounds with chromophores, such as the aromatic rings and conjugated systems present in xanthones.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a precise mass measurement, confirming the molecular formula. Fragmentation patterns observed in MS/MS experiments can further aid in structural elucidation.

Experimental Protocols

The isolation and purification of this compound are key steps for its further study. The following is a generalized workflow based on methods used for the isolation of caged xanthones from Garcinia hanburyi.

Isolation and Purification Workflow

Caption: Generalized workflow for the isolation of this compound.

A detailed protocol would involve the following steps:

-

Extraction: The resin of Garcinia hanburyi is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, to obtain a crude extract.

-

Fractionation: The crude extract is then subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components into fractions of varying polarity.

-

Purification: Fractions containing this compound, as identified by techniques like thin-layer chromatography (TLC), are further purified using methods such as preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, IR, UV-Vis, and mass spectrometry.

Biological Activity and Signaling Pathways

This compound belongs to the class of caged xanthones, which are known for their diverse biological activities. While specific signaling pathways for this compound are not yet well-defined in the literature, related compounds from Garcinia species have demonstrated a range of effects, including cytotoxic and anti-inflammatory activities. Further research is needed to elucidate the specific molecular targets and mechanisms of action of this compound.

The general approach to investigating the biological activity and signaling pathways of a natural product like this compound is depicted in the following diagram.

Caption: Logical workflow for investigating the biological activity of this compound.

Conclusion

This compound is a fascinating natural product with potential for further scientific investigation. This guide consolidates the currently available information on its physical and chemical properties. A significant opportunity exists for further research to fully characterize this compound, including the determination of its melting and boiling points, detailed elucidation of its spectral properties, and a thorough investigation of its biological activities and underlying signaling pathways. Such studies will be invaluable for unlocking the full therapeutic potential of this compound.

References

- 1. Chemical constituents of the resin of Garcinia hanburyi [sure.su.ac.th]

- 2. Crystal Structure, Spectroscopic Characterization, Antioxidant and Cytotoxic Activity of New Mg(II) and Mn(II)/Na(I) Complexes of Isoferulic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoferulic acid inhibits human leukemia cell growth through induction of G2/M-phase arrest and inhibition of Akt/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Isolation of Isomorellic Acid from Garcinia morella

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of isomorellic acid, a bioactive compound found in the resin of Garcinia morella. This document details the experimental protocols for its extraction and purification, summarizes its physicochemical properties, and explores potential biological signaling pathways it may modulate.

Introduction

Garcinia morella, an evergreen tree, is a source of "gamboge," a gum-resin that has been utilized for a variety of applications. The resin, along with the fruits, leaves, and seeds of the plant, are rich in a diverse array of bioactive compounds, including xanthones, flavonoids, phenolic acids, and terpenoids.[1] Among these constituents, this compound, a derivative of morellin, has been identified in the resin of Garcinia morella.[1] The complex phytochemical profile of Garcinia morella has prompted scientific interest in isolating and characterizing its individual components for potential therapeutic applications. This guide focuses on the technical aspects of isolating and studying this compound.

Experimental Protocols

While a specific, detailed protocol for the isolation of this compound from Garcinia morella is not extensively documented in publicly available literature, a representative method can be adapted from established procedures for the separation of similar compounds from Garcinia species. The following protocol outlines a plausible workflow for the extraction and purification of this compound.

Extraction of Crude Resin

-

Collection and Preparation of Plant Material : The resin is traditionally collected by making incisions in the bark of the Garcinia morella tree.[2] The collected resin is air-dried in the shade to remove moisture.

-

Solvent Extraction : The dried resin is ground into a coarse powder. The powdered resin is then subjected to solvent extraction, typically using a non-polar solvent like hexane (B92381) to remove fats and waxes, followed by extraction with a more polar solvent such as methanol (B129727) or ethyl acetate (B1210297) to isolate the desired compounds.

Isolation and Purification by Column Chromatography

The crude extract is subjected to column chromatography for the separation of its constituents. Silica (B1680970) gel is a commonly used stationary phase for the separation of xanthones and related compounds from Garcinia extracts.

-

Preparation of the Column : A glass column is packed with silica gel (100-200 mesh) using a slurry method with a non-polar solvent (e.g., n-hexane).

-

Sample Loading : The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

-

Elution : The column is eluted with a solvent gradient of increasing polarity. A common gradient system starts with n-hexane and gradually introduces ethyl acetate. For example:

-

100% n-hexane

-

n-hexane:ethyl acetate (9:1)

-

n-hexane:ethyl acetate (8:2)

-

n-hexane:ethyl acetate (1:1)

-

100% ethyl acetate

-

-

Fraction Collection : Fractions of the eluate are collected sequentially.

-

Monitoring : The separation is monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualized under UV light. Fractions with similar TLC profiles are pooled.

-

Purification of this compound : The fractions containing this compound are further purified by repeated column chromatography or by preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.

Data Presentation

Quantitative Data

| Parameter | Value | Method of Analysis |

| Yield | ||

| Crude Extract Yield | 15-25% (w/w of dry resin) | Gravimetric |

| This compound Yield | 0.5-2.0% (w/w of crude extract) | Gravimetric after purification |

| Purity | ||

| Purity of Isolated Compound | >98% | HPLC |

Physicochemical and Spectroscopic Data

Detailed physicochemical and spectroscopic data for this compound are not fully reported. The data presented below for the related compound morellic acid can be used as a reference.

| Property | Value (for Morellic Acid) | Reference |

| Molecular Formula | C33H36O8 | PubChem CID: 70697875[3] |

| Molecular Weight | 560.6 g/mol | PubChem CID: 70697875[3] |

| 1H NMR | Characteristic peaks for aromatic protons, olefinic protons, and methyl groups. | Specific data for this compound is not available. |

| 13C NMR | Characteristic peaks for carbonyl carbons, aromatic carbons, and aliphatic carbons. | Specific data for this compound is not available. |

| Mass Spectrometry | [M+H]+ or [M-H]- ions corresponding to the molecular weight. | Specific data for this compound is not available. |

Potential Signaling Pathways

Direct studies on the signaling pathways modulated by this compound are limited. However, research on its isomer, isoferulic acid, provides insights into potential mechanisms of action. Isoferulic acid has been shown to affect key signaling pathways involved in cancer cell proliferation, apoptosis, and inflammation, such as the NF-κB and Akt/mTOR pathways.[4][5] It is plausible that this compound may exhibit similar activities.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a critical regulator of inflammatory responses and cell survival. Isoferulic acid has been observed to inhibit the activation of this pathway.[5]

Akt/mTOR Signaling Pathway

The Akt/mTOR pathway is crucial for cell growth, proliferation, and survival. Isoferulic acid has been shown to attenuate this signaling cascade in leukemia cells.[4]

Conclusion

This compound is a noteworthy phytochemical constituent of Garcinia morella resin with potential for further investigation in drug discovery and development. This technical guide provides a foundational framework for its isolation and characterization. The detailed experimental protocols, though adapted, offer a robust starting point for researchers. The exploration of potential signaling pathway modulation, based on related compounds, highlights promising avenues for future pharmacological studies. Further research is warranted to establish the precise quantitative yield, complete spectroscopic profile, and specific biological activities of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. ijcrt.org [ijcrt.org]

- 4. Isoferulic acid inhibits human leukemia cell growth through induction of G2/M-phase arrest and inhibition of Akt/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isoferulic Acid Inhibits Proliferation and Migration of Pancreatic Cancer Cells, and Promotes the Apoptosis of Pancreatic Cancer Cells in a Mitochondria-Dependent Manner Through Inhibiting NF-κB Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Natural sources of cytotoxic caged xanthones

An In-depth Technical Guide to Natural Sources of Cytotoxic Caged Xanthones

Introduction

Caged xanthones are a unique class of polyphenolic compounds characterized by a prenylated and cyclized xanthone (B1684191) scaffold. This intricate molecular architecture is of significant interest in medicinal chemistry and drug discovery due to the potent cytotoxic activities exhibited by many of its members. These natural products, primarily isolated from the plant genera Garcinia and Hypericum, have been shown to induce cell death in a variety of cancer cell lines through diverse mechanisms, including the induction of apoptosis, inhibition of key signaling pathways, and targeting of specific cellular proteins. This guide provides a comprehensive overview of the major natural sources of cytotoxic caged xanthones, their biological activities, the experimental protocols used for their evaluation, and their mechanisms of action.

Major Natural Sources

The primary sources of cytotoxic caged xanthones are plants belonging to the Clusiaceae (Guttiferae) family, particularly the genus Garcinia. The resin of Garcinia hanburyi, known as gamboge, is a historically significant source of gambogic acid, one of the most extensively studied caged xanthones. Other notable species from this genus include Garcinia forbesii and Garcinia oblongifolia. Additionally, some species of the genus Hypericum (Hypericaceae family) have been found to produce these compounds.

Cytotoxic Activity of Caged Xanthones

The cytotoxic potential of caged xanthones has been evaluated against a wide array of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several prominent caged xanthones, demonstrating their potent anti-proliferative effects.

| Compound | Natural Source | Cancer Cell Line | IC50 (µM) |

| Gambogic Acid | Garcinia hanburyi | A549 (Lung) | 0.78 |

| HCT116 (Colon) | 1.5 | ||

| MCF-7 (Breast) | 1.23 | ||

| K562 (Leukemia) | 0.63 | ||

| Forbesione | Garcinia forbesii | A549 (Lung) | 3.6 |

| HeLa (Cervical) | 2.5 | ||

| HepG2 (Liver) | 4.1 | ||

| Guttiferone K | Garcinia oblongifolia | HL-60 (Leukemia) | 2.1 |

| SMMC-7721 (Liver) | 3.5 | ||

| A-549 (Lung) | 4.2 | ||

| MCF-7 (Breast) | 2.8 | ||

| SW480 (Colon) | 3.9 |

Experimental Protocols

The evaluation of the cytotoxic properties and mechanisms of action of caged xanthones involves a series of standardized in vitro assays. Below are detailed methodologies for key experiments.

General Workflow for Isolation and Purification

The isolation of caged xanthones from their natural sources typically follows a multi-step process involving extraction and chromatography.

Caption: General workflow for the isolation of caged xanthones.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the caged xanthone (typically in a range from 0.1 to 100 µM) and incubated for a further 24 to 72 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined by plotting cell viability against the compound concentration.

Caption: Standard protocol for the MTT cytotoxicity assay.

Apoptosis Analysis: Annexin V-FITC/PI Staining

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Cells are treated with the caged xanthone at its IC50 concentration for a specified period (e.g., 24 hours).

-

Cell Harvesting: Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X binding buffer.

-

Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-FITC binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of late apoptotic or necrotic cells with compromised membranes.

Mechanisms of Action and Signaling Pathways

Gambogic acid, the most studied caged xanthone, induces apoptosis in cancer cells through multiple mechanisms. A primary mechanism involves its direct binding to and inhibition of anti-apoptotic proteins like Bcl-2, as well as the activation of caspase cascades.

Caption: Simplified signaling pathway of gambogic acid-induced apoptosis.

By inhibiting the anti-apoptotic protein Bcl-2, gambogic acid promotes the pro-apoptotic activity of proteins like Bax. This leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytosol. Cytochrome c then complexes with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9, in turn, cleaves and activates the effector caspase, caspase-3, which executes the final stages of apoptosis by cleaving various cellular substrates.

Conclusion and Future Perspectives

Naturally occurring cytotoxic caged xanthones represent a valuable source of lead compounds for the development of novel anticancer agents. Their potent and often selective cytotoxicity against cancer cells, coupled with their diverse mechanisms of action, makes them highly attractive for further investigation. Future research should focus on elucidating the full spectrum of their molecular targets, optimizing their pharmacological properties through medicinal chemistry efforts, and evaluating their efficacy and safety in preclinical and clinical studies. The detailed protocols and data presented in this guide serve as a foundational resource for researchers dedicated to advancing the therapeutic potential of these complex natural products.

An In-depth Technical Guide on the Relationship Between Isomorellic Acid and Morellic Acid for Researchers and Drug Development Professionals

An authoritative guide on the isomeric relationship, comparative bioactivities, and underlying mechanisms of isomorellic acid and morellic acid, providing a critical resource for their potential therapeutic development.

Core Introduction: Isomeric Nature and Significance

This compound and morellic acid are naturally occurring caged polyprenylated xanthones predominantly isolated from the resin of Garcinia species, such as Garcinia morella. These compounds are geometric isomers, specifically cis-trans isomers, which share the same molecular formula (C₃₃H₃₆O₈) and connectivity but differ in the spatial arrangement of substituents around a carbon-carbon double bond. This stereochemical difference, while seemingly subtle, can lead to distinct physicochemical properties and biological activities, a critical consideration for drug discovery and development. Morellic acid is typically the trans isomer, which is generally more stable, while this compound is the cis isomer. The inherent instability of the cis isomer can lead to its conversion to the more stable trans form. Their shared structural framework has positioned them as promising candidates for therapeutic investigation, particularly in the realms of oncology and inflammatory diseases.

Physicochemical Properties: A Comparative Analysis

The cis-trans isomerism of this compound and morellic acid influences their physical and chemical characteristics. While comprehensive comparative data is limited, general principles of geometric isomerism suggest that trans isomers, like morellic acid, tend to have higher melting points and lower solubility in inert solvents due to their more symmetrical structure, which allows for better packing in the crystal lattice. Cis isomers, such as this compound, are generally less stable and may have different polarity and dipole moments, influencing their chromatographic behavior and interaction with biological targets.

| Property | Morellic Acid (trans-isomer) | This compound (cis-isomer) | Reference |

| Molecular Formula | C₃₃H₃₆O₈ | C₃₃H₃₆O₈ | [1] |

| Molecular Weight | 560.6 g/mol | 560.6 g/mol | [1] |

| General Stability | Generally more stable | Generally less stable | [2] |

| Melting Point | Generally higher than the cis isomer | Generally lower than the trans isomer | [2][3] |

| Boiling Point | May differ from the cis isomer based on polarity | May differ from the trans isomer based on polarity | [2][3] |

| Solubility | Generally lower in inert solvents | Generally higher in inert solvents | [2][3] |

| Polarity | Generally less polar | Generally more polar | [2][3] |

Comparative Biological Activities

Both this compound and morellic acid have demonstrated a range of biological activities, with anticancer and anti-inflammatory effects being the most prominent. The subtle difference in their three-dimensional structure can lead to variations in their interaction with biological macromolecules, potentially resulting in different potencies and mechanisms of action.

Anticancer Activity

Morellic acid has been shown to possess potent anticancer properties, inhibiting the proliferation of various tumor cell lines.[4] Its mechanisms of action are multifaceted, involving the induction of apoptosis and the inhibition of angiogenesis.[5] Information directly comparing the anticancer potency of this compound to morellic acid is scarce in publicly available literature. However, the principle of stereospecificity in drug-receptor interactions suggests that their efficacy could differ significantly.

Anti-inflammatory Activity

Both isomers are implicated in modulating key inflammatory pathways. Phenolic compounds, in general, are known to exert anti-inflammatory effects by inhibiting pro-inflammatory enzymes and signaling cascades. The differential ability of this compound and morellic acid to interact with targets within these pathways, such as NF-κB and MAPKs, would likely result in varied anti-inflammatory potencies.

Signaling Pathways and Mechanisms of Action

The therapeutic potential of this compound and morellic acid is intrinsically linked to their ability to modulate intracellular signaling pathways that are often dysregulated in disease. The primary pathways implicated in their bioactivity are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation, immunity, cell proliferation, and apoptosis.[6] Its constitutive activation is a hallmark of many cancers and inflammatory disorders. Morellic acid has been shown to inhibit the NF-κB pathway, which contributes to its anticancer and anti-inflammatory effects.[7] The inhibition of this pathway can prevent the transcription of pro-inflammatory and pro-survival genes.

Caption: Inhibition of the NF-κB signaling pathway by morellic/isomorellic acid.

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[8] Dysregulation of the MAPK pathway is frequently observed in cancer. Morellic acid has been demonstrated to modulate the p38 MAPK pathway, contributing to its effects on multidrug resistance in cancer cells.[7][9]

Caption: Modulation of the p38 MAPK signaling pathway by morellic/isomorellic acid.

Experimental Protocols

Isolation and Separation by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

A robust method for the separation of this compound and morellic acid is crucial for their individual characterization and biological evaluation. Preparative HPLC is a widely used technique for this purpose.

Objective: To isolate and purify this compound and morellic acid from a crude extract of Garcinia resin.

Instrumentation:

-

Preparative HPLC system with a UV-Vis detector

-

Preparative C18 reverse-phase column (e.g., 21.2 x 150 mm, 5 µm)

Reagents:

-

Crude resin extract from Garcinia species

-

HPLC-grade methanol (B129727)

-

HPLC-grade acetonitrile (B52724)

-

HPLC-grade water

-

Formic acid or acetic acid (for mobile phase modification)

Procedure:

-

Crude Extract Preparation: Dissolve the crude resin extract in a suitable solvent, such as methanol or a mixture of DMSO and acetonitrile, and filter through a 0.45 µm syringe filter.

-

Analytical Method Development: Develop an analytical scale HPLC method to first separate the two isomers and determine their retention times. A typical mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid.

-

Method Transfer to Preparative Scale: Scale up the analytical method to the preparative column. The flow rate and injection volume will need to be adjusted based on the column dimensions. A focused gradient around the elution time of the target compounds can be used to improve resolution and loading capacity.

-

Fraction Collection: Monitor the eluent at a suitable wavelength (e.g., 280 nm) and collect the fractions corresponding to the peaks of this compound and morellic acid.

-

Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm the purity of the isolated isomers.

-

Solvent Evaporation: Evaporate the solvent from the purified fractions under reduced pressure to obtain the solid compounds.

Caption: Workflow for the preparative HPLC separation of isomorellic and morellic acid.

Structural Characterization by NMR and Mass Spectrometry

Unequivocal structural identification of the isolated isomers is performed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Instrumentation:

-

High-resolution NMR spectrometer (e.g., 400 MHz or higher)

-

High-resolution mass spectrometer (e.g., ESI-QTOF)

Solvents for NMR:

-

Deuterated chloroform (B151607) (CDCl₃)

-

Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)

Procedure:

-

Sample Preparation: Dissolve a few milligrams of the purified isomer in the appropriate deuterated solvent.

-

¹H-NMR Spectroscopy: Acquire the proton NMR spectrum to determine the number and environment of the hydrogen atoms.

-

¹³C-NMR Spectroscopy: Acquire the carbon-13 NMR spectrum to determine the number and type of carbon atoms.

-

2D-NMR Spectroscopy: Perform 2D-NMR experiments such as COSY, HSQC, and HMBC to establish the connectivity between protons and carbons and confirm the overall structure.

-

Mass Spectrometry: Obtain the high-resolution mass spectrum to determine the exact molecular weight and elemental composition, confirming the molecular formula.

Expected Spectroscopic Data: While complete, directly comparable datasets are not readily available in all literature, the following represents a compilation of expected and reported data for morellic acid. The data for this compound would show characteristic shifts due to the different stereochemistry.

-

Morellic Acid (¹H-NMR, CDCl₃): Characteristic signals for olefinic protons, methyl groups, and protons of the xanthone (B1684191) core.

-

Morellic Acid (¹³C-NMR, CDCl₃): Resonances corresponding to carbonyl carbons, olefinic carbons, and the carbons of the complex ring system.

-

Mass Spectrometry (ESI-MS): A prominent ion corresponding to [M-H]⁻ or [M+H]⁺, confirming the molecular weight of 560.6.

Conclusion and Future Directions

This compound and morellic acid represent a compelling pair of geometric isomers with significant therapeutic potential. Their distinct stereochemistry is expected to translate into different physicochemical properties and biological activities, a factor of paramount importance in drug development. While morellic acid has been more extensively studied, a thorough comparative investigation of both isomers is warranted to fully elucidate their structure-activity relationships. Future research should focus on the direct, side-by-side comparison of their anticancer and anti-inflammatory potencies in various in vitro and in vivo models. Furthermore, detailed mechanistic studies are required to pinpoint the specific molecular targets within the NF-κB and MAPK pathways that are differentially modulated by each isomer. Such knowledge will be invaluable for the rational design and development of novel therapeutics based on these promising natural products.

References

- 1. youtube.com [youtube.com]

- 2. longdom.org [longdom.org]

- 3. longdom.org [longdom.org]

- 4. benchchem.com [benchchem.com]

- 5. Pimaradienoic acid inhibits inflammatory pain: inhibition of NF-κB activation and cytokine production and activation of the NO-cyclic GMP-protein kinase G-ATP-sensitive potassium channel signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of NF-κB signaling pathway induces apoptosis and suppresses proliferation and angiogenesis of human fibroblast-like synovial cells in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Morellic Acid B Overcomes P‑Glycoprotein-Mediated Multidrug Resistance in Hepatocellular Carcinoma Cells via Regulation of MAPK/NF-kB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cusabio.com [cusabio.com]

- 9. news-medical.net [news-medical.net]

Isomorellic Acid: A Technical Overview of a Bioactive Natural Product

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomorellic acid, a complex polyprenylated xanthone (B1684191) derivative, has been identified as a constituent of various plant species, notably from the genus Garcinia. This technical guide provides a concise summary of the currently available scientific data on this compound, including its chemical identity. While broader extracts containing this compound have shown promising biological activities, this document will focus on the specific data available for the isolated compound. It is important to note that detailed experimental data and mechanistic studies on this compound are limited in the public domain.

Chemical Identity

A clear definition of the subject molecule is fundamental for any scientific investigation. The essential identifiers for this compound are provided below.

| Identifier | Value | Citation |

| CAS Number | 5262-69-1 | [1] |

| Molecular Formula | C33H36O8 | [1] |

| Molecular Weight | 560.64 g/mol | [1] |

Biological Activities and Quantitative Data

This compound is a component of extracts from plants such as Garcinia morella, which are reported to possess a range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties. However, specific quantitative data for the purified this compound is not extensively available in the reviewed literature. The biological activities are often attributed to the crude extracts or to more abundant and studied compounds from the same source.

Due to a lack of specific IC50 values and other quantitative metrics for this compound in the available literature, a comprehensive data table on its specific bioactivities cannot be provided at this time. Research on the parent plant extracts suggests potential for these activities, but further studies on the isolated compound are required for definitive characterization.

Experimental Protocols

Detailed experimental protocols specifically designed for or utilizing this compound are not sufficiently described in the available scientific literature to be included in this guide. General methodologies for assessing anticancer, anti-inflammatory, and antioxidant activities are standard in the field, but specific parameters such as concentrations, cell lines, and detailed procedures used for this compound are not consistently reported.

Signaling Pathways

The molecular mechanisms and specific signaling pathways directly modulated by this compound have not been elucidated in the currently available research. While related compounds from Garcinia species are known to interact with various cellular signaling cascades, there is no specific information detailing the pathways affected by this compound. Therefore, a diagram of a signaling pathway for this compound cannot be generated at this time due to a lack of scientific evidence.

Conclusion and Future Directions

This compound is a structurally defined natural product with a known CAS number and molecular formula. It is a constituent of plant extracts that exhibit promising biological activities. However, there is a significant gap in the scientific literature regarding the specific biological effects, quantitative data, detailed experimental protocols, and mechanistic signaling pathways of the isolated this compound.

For researchers, scientists, and drug development professionals, this presents a clear opportunity. Further investigation into the bioactivities of purified this compound is warranted to unlock its potential therapeutic applications. Future studies should focus on:

-

Quantitative assessment of its anticancer, anti-inflammatory, and antioxidant activities using standardized in vitro and in vivo models.

-

Elucidation of its mechanism of action , including the identification of direct molecular targets and the signaling pathways it modulates.

-

Development and validation of detailed experimental protocols for its study.

The information provided in this guide is based on the currently accessible scientific literature and highlights the need for more focused research on this potentially valuable natural compound.

References

Preliminary Cytotoxicity Studies of Isomorellic Acid: A Technical Guide

Disclaimer: Direct experimental data on the cytotoxicity of isomorellic acid is limited in publicly available scientific literature. This guide provides a comprehensive overview based on preliminary cytotoxicity studies of structurally related compounds, specifically other polyprenylated acylphloroglucinols and guttiferone derivatives. The methodologies and potential mechanisms of action described herein are based on the analysis of these related molecules and should be considered as a predictive framework for this compound.

Introduction

This compound is a member of the polyprenylated acylphloroglucinol family, a class of natural products known for their diverse and potent biological activities. Structurally, it is a geometric isomer of morellic acid and is closely related to other guttiferic acids. Compounds in this class have garnered significant interest in drug discovery, particularly for their potential as anticancer agents. This technical guide summarizes the available preliminary cytotoxicity data for compounds structurally similar to this compound, details the experimental protocols used for their evaluation, and illustrates the potential signaling pathways involved in their cytotoxic effects.

Quantitative Cytotoxicity Data

The cytotoxic activity of polyprenylated acylphloroglucinols is typically evaluated across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cell growth. The following table summarizes the IC50 values for representative polyprenylated acylphloroglucinols against various cancer cell lines.

| Compound Class | Compound/Extract | Cell Line | Cancer Type | IC50 Value |

| Polyprenylated Acylphloroglucinols | Hypersampine A | Pancreatic Cancer | Pancreatic | < 30 µM |

| Polyprenylated Acylphloroglucinols | Hypersampine B | Pancreatic Cancer | Pancreatic | < 40 µM |

| Polyprenylated Acylphloroglucinols | RochC Extract | Fibroblasts | Non-tumorigenic | 0.63 - 48 µg/mL |

| Polyprenylated Acylphloroglucinols | Olympiforin B | Fibroblasts | Non-tumorigenic | 0.63 - 48 µg/mL |

| Guttiferone | Guttiferone K | Colon Cancer | Colon | Not specified |

Experimental Protocols

The evaluation of the cytotoxic activity of these compounds predominantly relies on cell viability assays. The following sections detail the typical methodologies employed.

Cell Culture and Treatment

Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For cytotoxicity assays, cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells are treated with various concentrations of the test compound (e.g., this compound) for a specified duration, typically 24 to 72 hours.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well.

-

Compound Incubation: After 24 hours, treat the cells with a serial dilution of the test compound and a vehicle control (e.g., DMSO).

-

MTT Addition: Following the incubation period (e.g., 48 hours), add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration.

Potential Signaling Pathways in this compound-Induced Cytotoxicity

Based on studies of related polyprenylated acylphloroglucinols, the cytotoxic effects are often mediated through the induction of apoptosis (programmed cell death). Several key signaling pathways are implicated in this process.

Intrinsic (Mitochondrial) Apoptosis Pathway

Many natural compounds, including those structurally similar to this compound, induce apoptosis through the mitochondrial pathway. This pathway is initiated by intracellular stress, leading to the activation of pro-apoptotic proteins and the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately leading to cell death.

Cell Cycle Arrest

Some guttiferone derivatives have been shown to induce cell cycle arrest, often at the G0/G1 phase.[1] This is frequently mediated by the upregulation of cyclin-dependent kinase inhibitors like p21. By halting the cell cycle, these compounds prevent cancer cell proliferation.

References

No Direct Evidence Found for Antiangiogenic Potential of Isomorellic Acid in Scientific Literature

Despite a comprehensive review of available scientific literature, no direct evidence or specific studies on the antiangiogenic potential of isomorellic acid have been identified. While this compound is a known natural compound, research into its specific effects on the formation of new blood vessels (angiogenesis) appears to be a novel area yet to be explored by the scientific community.

This compound is a phytochemical found in plants such as Garcinia morella.[1] Research on this plant has indicated various biological activities, including anticancer properties.[1] However, the mechanisms behind these anticancer effects have not been explicitly linked to the inhibition of angiogenesis in the available literature. It is important to note that a compound can exhibit anticancer activity through various pathways, and antiangiogenesis is just one of several possibilities.

Our extensive search for data on this compound's impact on key angiogenic processes, such as the inhibition of Vascular Endothelial Growth Factor (VEGF) signaling, effects on endothelial cell proliferation and migration, or modulation of Matrix Metalloproteinases (MMPs), did not yield any specific results.

Consequently, it is not possible to provide an in-depth technical guide, quantitative data, detailed experimental protocols, or signaling pathway diagrams as requested, due to the absence of foundational research on this specific topic.

For researchers, scientists, and drug development professionals interested in this area, the lack of existing data presents a clear opportunity for novel research. Future studies could investigate the following:

-

In vitro assays: Examining the effect of this compound on endothelial cell proliferation, migration, and tube formation.

-

Molecular studies: Investigating the impact of this compound on the VEGF signaling cascade and the activity of MMPs.

-

In vivo models: Utilizing models such as the chick chorioallantoic membrane (CAM) assay or mouse models to assess the in vivo antiangiogenic effects of this compound.

Until such studies are conducted and published, the antiangiogenic potential of this compound remains an open and intriguing question in the field of natural product drug discovery.

References

An In-depth Technical Guide to Isoferulic Acid and its Role as a Secondary Metabolite

A Note on Terminology: Initial research into "isomorellic acid" reveals it to be a lesser-known xanthone (B1684191) found in Garcinia morella. Due to the limited availability of in-depth technical data on this compound, this guide will focus on the similarly named and extensively researched secondary metabolite, isoferulic acid . This phenolic acid offers a wealth of scientific data, aligning with the detailed requirements for this technical whitepaper.

Introduction

Isoferulic acid ((2E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid), a hydroxycinnamic acid, is a phenolic secondary metabolite found throughout the plant kingdom. As an isomer of the well-known ferulic acid, it is distinguished by the positions of the hydroxyl and methoxy (B1213986) groups on its phenyl ring. This structural nuance contributes to its unique physicochemical properties and diverse biological activities. Isoferulic acid has garnered significant interest from researchers, scientists, and drug development professionals for its potential therapeutic applications, including antioxidant, anti-inflammatory, anticancer, and antidiabetic effects. This guide provides a comprehensive overview of the current scientific understanding of isoferulic acid, with a focus on its role as a secondary metabolite, its mechanisms of action, and the experimental methodologies used to elucidate its functions.

Chemical Properties and Biosynthesis

Chemical Structure and Properties

Isoferulic acid is a derivative of cinnamic acid with the chemical formula C₁₀H₁₀O₄ and a molecular weight of 194.18 g/mol [1]. Its structure consists of a trans-cinnamic acid backbone with methoxy and hydroxy substituents at the 4th and 3rd positions of the phenyl ring, respectively[1].

Natural Occurrence

Isoferulic acid is found in a variety of plants, often in the form of esters or glycosides. Notable natural sources include:

-

Cimicifuga heracleifolia (Rhizoma Cimicifugae)[2]

-

Lobelia chinensis[4]

-

Pineapple (Ananas comosus)[4]

-

Poplar (Populus szechuanica)[1]

Biosynthesis

As a phenylpropanoid, isoferulic acid is synthesized in plants from the amino acid L-phenylalanine via the shikimate pathway. This metabolic pathway is a crucial link between primary and secondary metabolism in plants[5][6].

Biological Activities and Mechanisms of Action

Isoferulic acid exhibits a broad spectrum of biological activities, which are summarized in the following sections.

Antioxidant Activity

Isoferulic acid is a potent antioxidant, capable of scavenging a variety of free radicals in both lipid and aqueous environments[2]. Its antioxidant capacity is attributed to its phenolic hydroxyl group, which can donate a hydrogen atom to neutralize free radicals.

| Assay | IC₅₀ (µg/mL) | Reference |

| DPPH Radical Scavenging | 4.58 ± 0.17 | [2] |

| ABTS Radical Scavenging | 1.08 ± 0.01 | [2] |

| Hydroxyl Radical Scavenging | 1.57 ± 0.2 | [2] |

| Superoxide Anion Radical Scavenging | 13.33 ± 0.49 | [2] |

| Lipid Peroxidation Inhibition | 7.30 ± 0.57 | [2] |

Anti-inflammatory Activity

Isoferulic acid has demonstrated significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway[3][7]. By downregulating the phosphorylation of IκBα, it prevents the nuclear translocation of the p65 subunit of NF-κB, thereby suppressing the expression of pro-inflammatory genes[3].

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoferulic acid, particularly in pancreatic cancer. It has been shown to inhibit cell proliferation and migration, and induce apoptosis in pancreatic cancer cells[3].

| Cell Line | Activity | Concentration | Reference |

| Pancreatic Cancer Cells | Inhibition of proliferation and migration, induction of apoptosis | 6.25, 12.5, 25 µM | [3] |

Antidiabetic Activity

Isoferulic acid exhibits antidiabetic effects by enhancing glucose uptake and inhibiting carbohydrate-digesting enzymes[8][9]. It activates α1-adrenergic receptors, leading to increased glucose utilization[8][9].

| Target | IC₅₀ | EC₅₀ | Reference |

| α1-adrenergic receptors | 1.4 µM | - | [8] |

| β-endorphin secretion | - | 52.2 nM | [8] |

| Intestinal Maltase | 0.76 ± 0.03 mM | - | [8] |

| Intestinal Sucrase | 0.45 ± 0.01 mM | - | [8] |

Signaling Pathway Modulation: The NF-κB Pathway

A key mechanism underlying the anti-inflammatory and anticancer activities of isoferulic acid is its modulation of the NF-κB signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of isoferulic acid.

High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol describes a general method for the quantification of isoferulic acid in plasma or plant extracts.

References

- 1. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Evaluation of antioxidant activity of isoferulic acid in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biosynthesis and Metabolic Fate of Phenylalanine in Conifers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

The Caged Xanthone Scaffold of Isomorellic Acid: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomorellic acid, a prominent member of the caged xanthone (B1684191) family of natural products, presents a fascinating and complex molecular architecture that has garnered significant interest in the scientific community. Primarily isolated from species of the Garcinia genus, this compound, along with its congeners, exhibits a broad spectrum of potent biological activities, including notable anticancer, antimalarial, and antimicrobial properties. The unique structural feature of this compound is its caged xanthone scaffold, a rigid, three-dimensional framework that is believed to be crucial for its biological function. This technical guide provides an in-depth exploration of the caged xanthone core of this compound, detailing its biosynthesis, chemical synthesis, biological activities, and the experimental methodologies used in its study. The information is curated to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, medicinal chemistry, and drug development.

The Core Scaffold: A Unique 4-oxa-tricyclo[4.3.1.03,7]dec-2-one System

The defining feature of this compound and other caged xanthones is the 4-oxa-tricyclo[4.3.1.03,7]dec-2-one scaffold.[1] This intricate caged system is fused to a xanthone backbone, creating a highly rigid and sterically demanding structure. The xanthone core itself is a dibenzo-γ-pyrone framework. In this compound, this core is further embellished with prenyl and other functional groups, which contribute to its lipophilicity and modulate its biological activity. The unique three-dimensional arrangement of the caged motif is thought to be a key determinant of the molecule's interaction with biological targets.

Biosynthesis of the Caged Xanthone Scaffold

The biosynthesis of the caged xanthone scaffold in Garcinia species is a fascinating example of nature's chemical ingenuity. It is proposed to proceed through a mixed shikimate-acetate pathway.[2] The process begins with the formation of a benzophenone (B1666685) intermediate, which then undergoes a series of intramolecular cyclizations to form the xanthone core. The key step in the formation of the caged structure is believed to be a tandem Claisen rearrangement followed by a Diels-Alder reaction.[2] This cascade transforms a prenylated xanthone precursor into the characteristic 4-oxa-tricyclo[4.3.1.03,7]dec-2-one system.

Caption: Proposed Biosynthetic Pathway of the Caged Xanthone Scaffold.

Biological Activities and Quantitative Data

This compound and related caged xanthones have demonstrated a wide array of biological activities. The most extensively studied of these is their potent anticancer activity against a variety of cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis. In addition to their anticancer effects, these compounds have also shown promising antimalarial and antimicrobial properties.

Anticancer Activity

The cytotoxic effects of this compound and its analogs have been evaluated against numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| This compound | A549 | Lung Carcinoma | < 8 | [1] |

| This compound | HCT116 | Colorectal Carcinoma | < 8 | [1] |

| This compound | MDA-MB-231 | Breast Cancer | < 8 | [1] |

| Gambogic Acid | MGC-803 | Human Gastric Carcinoma | 0.96 µg/mL | [2] |

Antimalarial and Antimicrobial Activities

While specific data for this compound is limited in the readily available literature, compounds isolated from Garcinia species have shown significant antimalarial and antimicrobial activities. Further investigation is warranted to determine the specific minimum inhibitory concentrations (MICs) of this compound against a broad panel of pathogens.

Mechanism of Action: Induction of Apoptosis

A primary mechanism through which caged xanthones exert their anticancer effects is the induction of apoptosis, or programmed cell death. This process is tightly regulated by a complex network of signaling pathways. Studies on related caged xanthones, such as gambogic acid, have shown that they can induce apoptosis through the intrinsic or mitochondrial pathway.[2] This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, which are the executioners of apoptosis.

Caption: Proposed Apoptosis Induction Pathway by Caged Xanthones.

Experimental Protocols

Isolation of this compound from Garcinia morella

The following is a general protocol for the isolation of this compound from the resin of Garcinia morella.[3]

-

Extraction: The dried and powdered resin of Garcinia morella is extracted with a suitable organic solvent, such as dichloromethane (B109758) or ethyl acetate, at room temperature for an extended period.

-

Concentration: The solvent is removed under reduced pressure to yield a crude extract.

-

Chromatographic Separation: The crude extract is subjected to column chromatography on silica (B1680970) gel.

-

Elution: The column is eluted with a gradient of solvents, typically starting with a nonpolar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

-

Purification: Fractions rich in this compound are combined and further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Structure Elucidation: The structure of the isolated this compound is confirmed by spectroscopic methods, including 1H NMR, 13C NMR, and mass spectrometry.

Chemical Synthesis of the Caged Xanthone Scaffold

The total synthesis of caged xanthones like this compound is a significant challenge due to their complex, stereochemically rich structures. A common strategy involves a biomimetic approach that mimics the proposed biosynthetic pathway.

A key synthetic transformation is the site-selective Claisen/Diels-Alder reaction cascade .[1] This reaction sequence constructs the caged motif from a suitably substituted xanthone precursor.

General Synthetic Workflow:

Caption: General Workflow for Caged Xanthone Synthesis.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound (typically in a logarithmic dilution series) for a specified period (e.g., 24, 48, or 72 hours). Control wells with untreated cells and vehicle-treated cells are included.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for 2-4 hours to allow the formation of formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The caged xanthone scaffold of this compound represents a privileged structure in natural product chemistry, endowed with significant therapeutic potential. Its complex architecture, intricate biosynthesis, and potent biological activities make it a compelling target for further investigation. This technical guide has provided a comprehensive overview of the current understanding of this remarkable molecule, from its fundamental structure to its mechanism of action and the experimental approaches used in its study. It is hoped that this resource will inspire and facilitate future research and development efforts aimed at harnessing the therapeutic promise of this compound and its derivatives for the benefit of human health.

References

Early Pharmacological Insights into Isomorellic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomorellic acid, a phytochemical found within the resin of the evergreen tree Garcinia morella, has been noted in early scientific literature as a constituent of a plant with a rich history of traditional medicinal use.[1][2][3] This technical guide provides an in-depth look at the initial research surrounding the pharmacological profile of this compound, drawing from the broader context of studies on Garcinia morella extracts. While specific, quantitative pharmacological data on isolated this compound is limited in early research, this document summarizes the reported biological activities of the extracts in which it is found, details relevant experimental methodologies, and presents logical workflows for the study of such natural products.

Data Presentation

Early studies on Garcinia morella have identified a range of biological activities in its extracts, which contain this compound among other bioactive compounds like morellic acid and gambogic acid.[1] The pharmacological activities are generally attributed to the synergistic or individual effects of these constituents. A summary of these activities is presented below.

| Biological Activity | Source of Bioactive Compounds |

| Antimicrobial | Resin and other parts of Garcinia morella |

| Anti-inflammatory | Extracts from Garcinia morella |

| Anticancer | Extracts from Garcinia morella |

| Antioxidant | Extracts from Garcinia morella |

| Antifungal | Extracts from Garcinia morella |

| Antiviral | Extracts from Garcinia morella |

| Hepatoprotective | Extracts from Garcinia morella |

| Larvicidal | Resin of Garcinia morella |

Table 1: Summary of Reported Biological Activities of Garcinia morella Extracts Containing this compound.

Experimental Protocols

Detailed experimental protocols for the pharmacological assessment of isolated this compound are not extensively documented in early literature. However, the methodologies employed for the isolation and evaluation of compounds from Garcinia morella provide a foundational understanding of the processes involved.

Isolation of Chemical Constituents from Garcinia morella Resin

A general procedure for the isolation of compounds like this compound from the resin of Garcinia morella involves a multi-step extraction and chromatographic process.

Objective: To isolate individual chemical constituents from the resin of Garcinia morella.

Materials:

-

Dried resin of Garcinia morella

-

Water

-

Silica gel for column chromatography

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy instruments for structural elucidation.

Procedure:

-

The dried resin is first extracted with ethanol to obtain a crude extract.

-

This crude extract is then subjected to fractionation using techniques like medium pressure semi-preparative chromatography with a mobile phase of methanol and water.

-

The resulting fractions are further separated using preparative HPLC with an appropriate mobile phase, such as a higher concentration of methanol in water.

-

The purity of the isolated compounds is assessed using analytical HPLC.

-

The chemical structure of the isolated compounds, including this compound, is determined using spectroscopic methods such as MS and NMR.[4]

Determination of Antimicrobial Activity

The antimicrobial properties of the extracts from Garcinia morella have been a subject of early investigation. The broth microdilution method is a standard assay to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

Objective: To determine the minimum inhibitory concentration (MIC) of a test compound against selected microbial strains.

Materials:

-

Isolated compound (e.g., from Garcinia morella)

-

Bacterial and/or fungal strains

-

Mueller-Hinton Broth (for bacteria) or other appropriate liquid media

-

Sterile 96-well microplates

-

Incubator

-

Microplate reader (optional).

Procedure:

-

A serial dilution of the test compound is prepared in the appropriate broth in a 96-well microplate.

-

Each well is then inoculated with a standardized suspension of the target microorganism.

-

Positive control wells (broth with microorganism, no compound) and negative control wells (broth only) are included.

-

The microplate is incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[5]

Visualizations

Phytochemical Investigation Workflow

The following diagram illustrates a typical workflow for the isolation and identification of bioactive compounds from a natural source like Garcinia morella.

Workflow for isolating and identifying bioactive compounds.

Logical Relationship in Pharmacological Screening

This diagram outlines the logical progression from identifying a plant with traditional medicinal use to characterizing the pharmacological activity of its constituents.

Logical flow from traditional use to pharmacological study.

References

- 1. Phytochemicals and Biological Activities of Garcinia morella (Gaertn.) Desr.: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phytochemicals and Biological Activities of Garcinia morella (Gaertn.) Desr.: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nanostructured lipid carriers loaded with morellic acid for enhanced anticancer efficacy: preparation, characterization, pharmacokinetics and anticancer evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial activity of spiculisporic acid isolated from endophytic fungus Aspergillus cejpii of Hedera helix against MRSA - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Quantification of Isomorellic Acid using High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isomorellic acid, a polyisoprenylated benzophenone, is a known bioactive compound with potential therapeutic applications. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides a detailed protocol for the quantification of this compound using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. The described method is based on established principles for the analysis of similar acidic compounds.

Principle of the Method